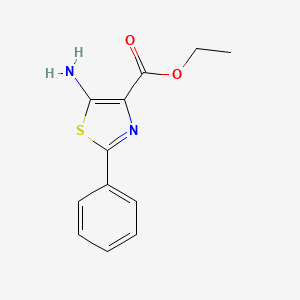![molecular formula C11H10O3S B1355317 6-Methoxy-3-methylbenzo[b]thiophene-2-carboxylic acid CAS No. 23045-75-2](/img/structure/B1355317.png)
6-Methoxy-3-methylbenzo[b]thiophene-2-carboxylic acid
概要
説明
6-Methoxy-3-methylbenzo[b]thiophene-2-carboxylic acid is a chemical compound with the CAS Number: 23045-75-2 . It has a molecular weight of 222.26 . The compound is a white solid and is stored at temperatures between 0-5°C .
Synthesis Analysis
The synthesis of this compound involves treating a solution of methyl 3-methyl-6-(methyloxy)-1-benzothiophene-2-carboxylate in methanol with 2M sodium hydroxide . The mixture is stirred at 60°C for 18 hours. The solvent is then evaporated, and the residue is taken up in water. The pH is adjusted to 1 by adding 2M HCl, forming a precipitate .Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code is 1S/C11H10O3S/c1-6-8-4-3-7 (14-2)5-9 (8)15-10 (6)11 (12)13/h3-5H,1-2H3, (H,12,13) .Physical And Chemical Properties Analysis
This compound is a white solid . It has a molecular weight of 222.26 . The compound is stored at temperatures between 0-5°C .科学的研究の応用
Decarboxylation and Derivatives Synthesis
6-Methoxy-3-methylbenzo[b]thiophene-2-carboxylic acid and its analogs have been studied for their potential in decarboxylation processes. For example, 5-Hydroxy-3-methylbenzo[b]thiophene-2-carboxylic acid can be decarboxylated using hydrobromic acid, offering better yield and product quality than previous methods. The 5-methoxy analog is stable to decarboxylation under these conditions but undergoes demethylation, leading to further decarboxylation of the resultant phenol (Jackson & Bowlus, 1980).
Synthesis of Isomeric Acids
Research has also focused on the synthesis of isomeric benzo[b]thiophene-2-carboxylic acids with methyl and methoxy groups at different positions. These acids have been used to create disubstituted benzo[b]thiophenes and their methyl esters, expanding the range of potential chemical derivatives (Campaigne & Abe, 1975).
Photocyclization for Synthesis
Another application involves the use of photocyclization of 3-styrylbenzo[b]thiophenes to synthesize monomethylbenzo[b]naphtho[2,1-d]thiophenes, a process that utilizes various methylated benzo[b]thiophene derivatives (Tominaga et al., 1982).
Applications in Pharmacology
In pharmacology, derivatives of this compound have been explored for their potential in developing new drugs. For instance, some derivatives have been shown to inhibit the expression of cell adhesion molecules like E-selectin, ICAM-1, and VCAM-1, suggesting potential anti-inflammatory properties (Boschelli et al., 1995).
Plant Growth Regulation
A derivative of benzo[b]thiophene, specifically 4-methoxybenzo[b]thienyl-3-acetic acid, has been found to significantly enhance plant growth, indicating potential applications in agriculture (Schuetz & Titus, 1967).
Safety and Hazards
作用機序
Target of Action
The primary target of 6-Methoxy-3-methylbenzo[b]thiophene-2-carboxylic acid is myeloid cell leukemia-1 (Mcl-1) . Mcl-1 is an anti-apoptotic protein in the Bcl-2 family, which inhibits the progression of apoptosis via sequestering the pro-apoptotic proteins . Overexpression of Mcl-1 is the hallmark of several cancers and is associated with drug resistance and tumor relapse .
Mode of Action
The compound interacts with its target, Mcl-1, by downregulating it, which prompts a conspicuous apoptotic response . This interaction leads to the impairment of homologous recombination, a major way to repair DNA double-strand breaks .
Biochemical Pathways
The compound affects the apoptosis pathway and DNA damage repair pathway. By downregulating Mcl-1, it inhibits the progression of apoptosis and impairs the homologous recombination, leading to DNA damage .
Result of Action
The result of the compound’s action is the induction of apoptosis in cancer cells and the impairment of DNA damage repair . This leads to DNA damage in the cells, triggering cell death .
Action Environment
The compound is a white solid and should be stored at room temperature in an inert atmosphere . It is also recommended to keep it in a dark place . These environmental factors may influence the compound’s action, efficacy, and stability.
生化学分析
Biochemical Properties
6-Methoxy-3-methylbenzo[b]thiophene-2-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially influencing their activity. The nature of these interactions can vary, including enzyme inhibition or activation, which can affect the overall biochemical processes within the cell .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of specific genes involved in metabolic pathways, leading to changes in cellular metabolism. Additionally, it can impact cell signaling pathways, which are crucial for maintaining cellular homeostasis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding interaction can result in changes in gene expression, further influencing cellular functions. The precise molecular mechanisms may involve complex interactions with multiple biomolecules, highlighting the compound’s potential as a tool for biochemical research .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Over time, it may degrade, leading to a reduction in its effectiveness. Long-term studies have shown that its impact on cellular function can vary, with potential changes in cellular metabolism and gene expression observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm. Understanding these dosage effects is crucial for its safe and effective use in research .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic profile of the cell, highlighting the compound’s potential impact on cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its function. It may interact with specific transporters or binding proteins, affecting its localization and accumulation within the cell. These interactions can influence the compound’s effectiveness and its overall impact on cellular processes .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect its interactions with other biomolecules and its overall impact on cellular functions .
特性
IUPAC Name |
6-methoxy-3-methyl-1-benzothiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3S/c1-6-8-4-3-7(14-2)5-9(8)15-10(6)11(12)13/h3-5H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMHFVTXBQQYWQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C=CC(=C2)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



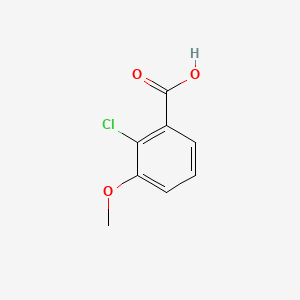


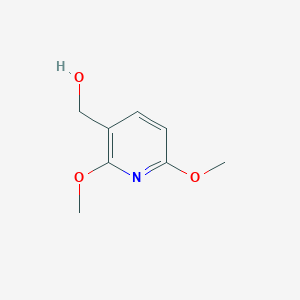
![(1R,4R,8R)-5-Benzyl-8-methoxy-1,8-dimethyl-2-(2-methylpropyl)bicyclo[2.2.2]octa-2,5-diene](/img/structure/B1355241.png)
![3-[(4-Chloro-3-methylphenoxy)methyl]phenylboronic acid](/img/structure/B1355243.png)
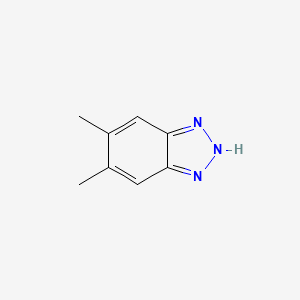
![3-[(1-methyl-3-indolyl)methylidene]-1H-pyrrolo[3,2-b]pyridin-2-one](/img/structure/B1355245.png)
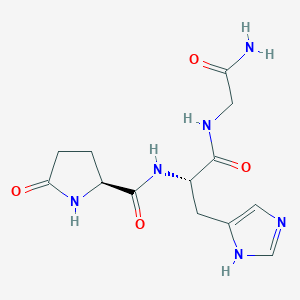
![Azane;[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl [2-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate](/img/structure/B1355247.png)


